[(Furan-2-yl)methylidene]propanedial
Description
[(Furan-2-yl)methylidene]propanedial is an α,β-unsaturated aldehyde derivative featuring a furan ring conjugated to a propanedial backbone. This compound is structurally characterized by a planar, conjugated system formed by the furan heterocycle and the propanedial moiety, which facilitates electronic delocalization. The furan ring contributes aromaticity and electron-rich properties, while the aldehyde groups enhance reactivity in nucleophilic additions and coordination chemistry. Its synthesis typically involves condensation reactions between furfural derivatives and propanedial precursors under acidic or basic conditions, though specific methodologies remain underexplored in the literature .
Crystallographic studies (e.g., single-crystal X-ray diffraction) reveal key structural parameters, such as bond lengths and dihedral angles between the furan ring and adjacent substituents. For instance, analogous compounds like N′-[(E)-(Furan-2-yl)methylidene]-2-[4-(2-methylpropyl)phenyl]propanohydrazide exhibit a dihedral angle of 70.17° between the furan and benzene rings, highlighting steric and electronic interactions influencing molecular geometry .
Properties
CAS No. |
82700-55-8 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-(furan-2-ylmethylidene)propanedial |
InChI |
InChI=1S/C8H6O3/c9-5-7(6-10)4-8-2-1-3-11-8/h1-6H |
InChI Key |
RWQCVFYLZQZNMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=C(C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
[(Furan-2-yl)methylidene]propanedial shares structural motifs with several α,β-unsaturated aldehydes and furan-containing derivatives. Key comparisons include:
Crystallographic and Physicochemical Properties
- Crystal Packing: this compound derivatives form robust hydrogen-bonding networks. For example, N′-[(E)-(Furan-2-yl)methylidene]-propanohydrazide exhibits intermolecular N–H⋯O and C–H⋯O bonds, creating chains parallel to the [010] axis . In contrast, (E)-2-[(Furan-2-yl)methylidene]acetonitrile forms a 3D network via C–H⋯O and C–H⋯π interactions, driven by the nitrile group’s polarity .
- Thermodynamic Stability : The furan ring’s electron-donating nature stabilizes the α,β-unsaturated system in this compound, reducing susceptibility to oxidation compared to phenyl-substituted analogs (e.g., ethyl-2-[(phenyl)methylidene] derivatives) .
Preparation Methods
Acid-Catalyzed Aldol Condensation
A widely employed method involves the acid-catalyzed aldol condensation between furan-2-carbaldehyde and propanedial. In this reaction, propanedial acts as the diketone, reacting with two equivalents of furan-2-carbaldehyde under acidic conditions. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) facilitates the dehydration step, forming the α,β-unsaturated aldehyde bridge.
Typical Procedure :
- Reactants : Furan-2-carbaldehyde (2.0 eq), propanedial (1.0 eq).
- Catalyst : 37% HCl (0.5 eq).
- Conditions : 0–25°C, 12–18 hours.
- Workup : Neutralization with sodium bicarbonate, drying over anhydrous sodium sulfate, and vacuum distillation.
This method yields approximately 70–75% product, with byproducts including dimeric and trimeric furan derivatives.
Base-Catalyzed Knoevenagel Condensation
Base-mediated Knoevenagel condensation offers an alternative pathway, particularly effective for introducing electron-withdrawing groups. Piperidine or ammonium acetate catalyzes the reaction between furan-2-carbaldehyde and propanedial in ethanol or toluene under reflux.
Key Advantages :
- Higher regioselectivity due to the stabilization of enolate intermediates.
- Reduced side reactions compared to acid catalysis.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 80–100°C |
| Catalyst Loading | 5–10 mol% |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Catalytic Methods
Heterogeneous Catalysis with Silver-Based Systems
Recent advances utilize silver-supported catalysts to enhance reaction efficiency. A patented system employs Ag/γ-Al₂O₃ (5–15 wt% Ag) in a fixed-bed tubular reactor, achieving >95% yield under continuous flow conditions.
Catalyst Specifications :
- Active Component : Metallic silver (Ag⁰) and silver nitrate (AgNO₃) in a 67–73:27–33 mass ratio.
- Bed Geometry : Height-to-diameter ratio of 10–18:1.
Reaction Parameters :
- Temperature : 33–50°C.
- Pressure : 550–600 kPa.
- Space Velocity : 2.5–3 h⁻¹.
This method minimizes byproduct formation (selectivity >96%) and enables large-scale production.
Ultrasonic-Assisted Synthesis
Ultrasonication (43–47 Hz, 650–750 W/Kmol) significantly accelerates reaction kinetics by enhancing mass transfer and catalyst activation. Coupled with Ag/γ-Al₂O₃, this approach reduces reaction time to 1–2 hours while maintaining yields above 90%.
Purification and Characterization
Distillation and Chromatography
Crude product purification involves fractional distillation under reduced pressure (90–110°C, 10 mmHg) to separate [(Furan-2-yl)methylidene]propanedial from dimers (e.g., bis(furan-2-yl)propanedial) and trimers. High-performance liquid chromatography (HPLC) with a Nucleosil C₁₈ column further isolates the compound to >99% purity.
Spectroscopic Analysis
- NMR : ¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 2H, CHO), 7.45 (d, J = 1.8 Hz, 1H, furan H-5), 6.65 (dd, J = 3.2 Hz, 1H, furan H-4), 6.50 (d, J = 3.2 Hz, 1H, furan H-3).
- MS : Exact mass = 150.0317 g/mol (C₇H₆O₃).
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Acid-Catalyzed | 70–75 | 85–90 | Moderate | Byproduct formation |
| Base-Catalyzed | 68–72 | 88–92 | Low | Longer reaction time |
| Heterogeneous Catalysis | >95 | >96 | High | Catalyst cost |
| Ultrasonic-Assisted | >90 | >95 | High | Energy-intensive setup |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of [(Furan-2-yl)methylidene]propanedial, and how can reaction conditions be optimized?
- Methodological Answer : The compound is likely synthesized via a condensation reaction between propanedial and a furan-2-carbaldehyde derivative under acidic or basic catalysis. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) can enhance yield. For example, refluxing in ethanol with a catalytic amount of piperidine may promote imine formation. Characterization should include NMR (¹H/¹³C), IR (to confirm C=O and C=N stretches), and mass spectrometry. Structural validation via single-crystal X-ray diffraction (SCXRD) is critical, as demonstrated in related furan-derived Schiff bases .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve proton environments, focusing on the aldehydic proton (δ 9-10 ppm) and furan ring protons (δ 6-8 ppm).
- IR Spectroscopy : Identify characteristic peaks for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular ion peaks.
- SCXRD : Refinement using SHELXL provides precise bond lengths and angles, as shown for structurally analogous compounds .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document all parameters rigorously, including reagent purity, stoichiometry, and reaction time/temperature. Use standardized protocols for purification (e.g., column chromatography with silica gel, recrystallization). Cross-validate results with multiple spectroscopic techniques. Adhere to materials and methods guidelines for transparency, as outlined in pharmaceutical research standards .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify electrophilic sites. Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Validate computational results with experimental kinetic studies (e.g., monitoring reaction progress via in-situ NMR or HPLC). Reference SCXRD data to refine molecular geometry inputs.
Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results for this compound?
- Methodological Answer :
- Data Cross-Validation : Reconcile NMR chemical shifts with SCXRD-derived bond lengths (e.g., C=N vs. C=O distances).
- Refinement Software : Use SHELXL to adjust anisotropic displacement parameters and hydrogen bonding networks.
- Dynamic Effects : Consider tautomeric equilibria or solvent interactions that may cause NMR signal splitting but are absent in solid-state structures.
Q. How can researchers design experiments to investigate the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer :
- Synthesis of Metal Complexes : React this compound with transition metal salts (e.g., Cu(II), Ni(II)) under inert conditions.
- Characterization : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands. SCXRD analysis (via SHELX ) can confirm coordination geometry.
- Stability Studies : Assess pH-dependent ligand dissociation using potentiometric titrations.
Q. What advanced techniques are recommended for studying the compound’s polymorphic forms?
- Methodological Answer :
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify phase transitions.
- Powder XRD : Compare experimental patterns with simulated data from SCXRD .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonding) using CrystalExplorer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
